1-propyl-1h-indole-5-carboxylic acid
Overview
Description
1-propyl-1h-indole-5-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Mechanism of Action
Target of Action
It’s known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been found to inhibit the replication of certain viruses, indicating their involvement in antiviral pathways .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
1H-Indole-5-carboxylic acid, 1-propyl- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives have been shown to bind with high affinity to multiple receptors, which is helpful in developing new therapeutic agents . The nature of these interactions often involves binding to active sites of enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Cellular Effects
1H-Indole-5-carboxylic acid, 1-propyl- influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including 1H-Indole-5-carboxylic acid, 1-propyl-, can modulate the activity of key signaling molecules, thereby influencing cell proliferation, differentiation, and apoptosis . These effects are crucial for understanding the compound’s potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of 1H-Indole-5-carboxylic acid, 1-propyl- involves its interaction with specific biomolecules. It can bind to enzymes, leading to either inhibition or activation of their activity. For example, indole derivatives have been shown to inhibit tryptophan dioxygenase, an enzyme involved in the metabolism of tryptophan . This inhibition can result in changes in gene expression and metabolic flux, highlighting the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Indole-5-carboxylic acid, 1-propyl- can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo electropolymerization, forming electroactive polymer films . This property can be utilized in various applications, including the development of biosensors and other analytical tools.
Dosage Effects in Animal Models
The effects of 1H-Indole-5-carboxylic acid, 1-propyl- vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, indole derivatives have been shown to possess anticancer properties at specific dosages, but excessive amounts can result in toxicity . Understanding the dosage effects is crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
1H-Indole-5-carboxylic acid, 1-propyl- is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. Indole derivatives have been shown to participate in the metabolism of tryptophan, leading to the production of bioactive compounds such as indole-3-acetic acid . These metabolic pathways are essential for understanding the compound’s biological activity and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 1H-Indole-5-carboxylic acid, 1-propyl- within cells and tissues are influenced by specific transporters and binding proteins. Indole derivatives can be transported across cell membranes and distributed to various cellular compartments . This distribution is crucial for the compound’s biological activity and therapeutic potential.
Subcellular Localization
1H-Indole-5-carboxylic acid, 1-propyl- exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
The synthesis of indole derivatives, including 1-propyl-1h-indole-5-carboxylic acid, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions to form the indole ring . For industrial production, the synthesis may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-propyl-1h-indole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-propyl-1h-indole-5-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential antiviral and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-propyl-1h-indole-5-carboxylic acid can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Known for its anticancer properties.
Indole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.
Properties
IUPAC Name |
1-propylindole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-6-13-7-5-9-8-10(12(14)15)3-4-11(9)13/h3-5,7-8H,2,6H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFAWBLWBQOZOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC2=C1C=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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